molecular formula C14H9BrClN3O3S B4677558 2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide CAS No. 355428-56-7

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4677558
CAS No.: 355428-56-7
M. Wt: 414.7 g/mol
InChI Key: MQNMSJXSZNIJKM-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C14H10BrClN2O3S. This compound is notable for its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-12-7-8(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMSJXSZNIJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172661
Record name 2-Bromo-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355428-56-7
Record name 2-Bromo-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355428-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-chloro-5-nitrophenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound’s nitro and halogen groups play a crucial role in its reactivity and binding to biological molecules. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide can be compared with other similar compounds such as:

    2-bromo-5-nitroaniline: Similar in structure but lacks the carbamothioyl group.

    2-chloro-5-nitrobenzamide: Similar but does not contain the bromine atom.

    5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide: Contains different halogen and substituent groups.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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